molecular formula C16H30N6O6 B1441967 H-Gly-Gly-Lys-Ala-Ala-OH CAS No. 68171-99-3

H-Gly-Gly-Lys-Ala-Ala-OH

Cat. No.: B1441967
CAS No.: 68171-99-3
M. Wt: 402.45 g/mol
InChI Key: CLXVYFATVCRKJC-DCAQKATOSA-N
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Description

The compound H-Gly-Gly-Lys-Ala-Ala-OH is a pentapeptide consisting of glycine, glycine, lysine, alanine, and alanine. Peptides like this one are short chains of amino acids linked by peptide bonds. They play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-Lys-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form active esters.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Gly-Lys-Ala-Ala-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents and acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can restore disulfide bonds to thiol groups.

Scientific Research Applications

H-Gly-Gly-Lys-Ala-Ala-OH: has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of H-Gly-Gly-Lys-Ala-Ala-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The lysine residue can participate in hydrogen bonding and electrostatic interactions, influencing the peptide’s binding affinity and specificity. The peptide can modulate biological pathways by acting as a substrate or inhibitor of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Gly-Lys-Ala-Ala-OH: is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of two alanine residues at the C-terminus can influence the peptide’s stability and interactions with other molecules.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N6O6/c1-9(14(25)21-10(2)16(27)28)20-15(26)11(5-3-4-6-17)22-13(24)8-19-12(23)7-18/h9-11H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,26)(H,21,25)(H,22,24)(H,27,28)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXVYFATVCRKJC-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724133
Record name Glycylglycyl-L-lysyl-L-alanyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68171-99-3
Record name Glycylglycyl-L-lysyl-L-alanyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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